

Cefpirome sulfate chemical structure and properties

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Compound of Interest		
Compound Name:	Cefpirome	
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Cefpirome Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] As a member of the β -lactam class of antibiotics, its mechanism of action involves the critical inhibition of bacterial cell wall synthesis, leading to bacterial lysis and death. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key experimental methodologies related to **Cefpirome** sulfate, tailored for professionals in research and drug development.

Chemical Structure and Identification

Cefpirome sulfate is the sulfate salt of **Cefpirome**. Its complex chemical structure is fundamental to its potent antibacterial activity and stability against many β -lactamases.

Chemical Structure:

- IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[2]
- SMILES:
 CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[n+]4cccc5c4CCC5)C(=O)
 [O-].OS(=O)(=O)O



InChl: InChl=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1[2]

Identifier	Value
Molecular Formula	C22H24N6O9S3[2]
Molecular Weight	612.66 g/mol
CAS Number	98753-19-6

Physicochemical Properties

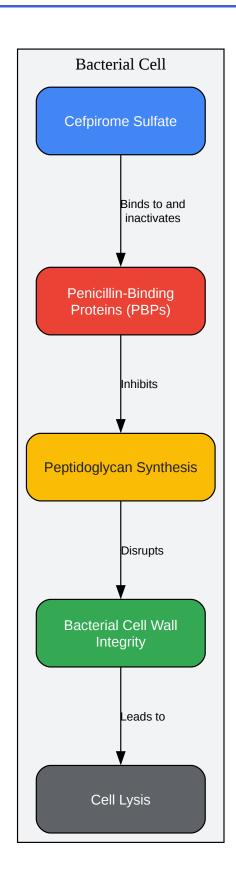
The physicochemical properties of **Cefpirome** sulfate are crucial for its formulation, stability, and pharmacokinetic profile.

Property	Value
Appearance	White to pale yellowish-white crystalline powder
Melting Point	198-202 °C (with decomposition)
Solubility	Soluble in water. Soluble in DMSO.
pKa (Strongest Acidic)	2.67
pKa (Strongest Basic)	3.54
Optical Rotation	-27° to -33°

Mechanism of Action

Cefpirome sulfate exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is initiated by its binding to and inactivation of penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which provides structural integrity to the cell wall. The inactivation of these proteins disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.





Caption: Mechanism of action of **Cefpirome** sulfate.



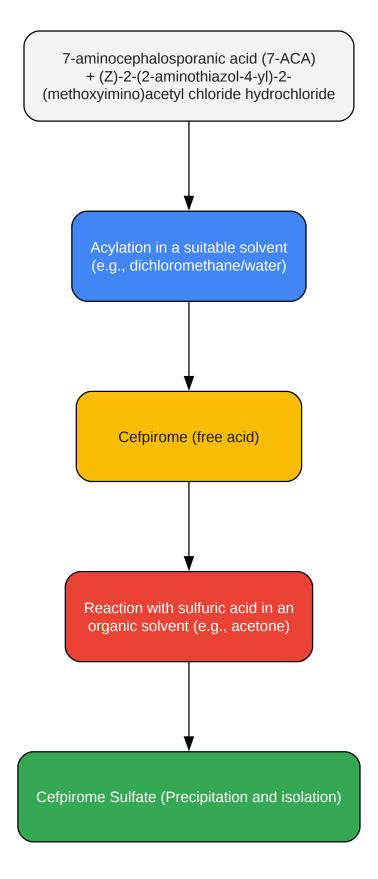
Experimental Protocols

This section details the methodologies for key experiments related to the characterization and analysis of **Cefpirome** sulfate.

Synthesis of Cefpirome Sulfate

A common synthetic route involves the acylation of a cephalosporin core with a protected aminothiazole side chain, followed by deprotection and salt formation.





Caption: Generalized synthetic workflow for **Cefpirome** sulfate.



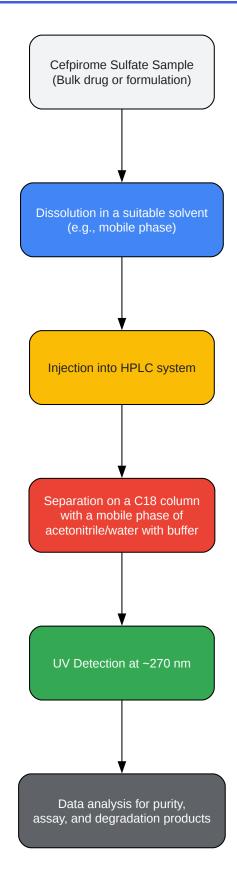
A representative synthesis protocol is as follows:

- Preparation of the Acylating Agent: (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride hydrochloride is prepared.
- Acylation: 7-aminocephalosporanic acid (7-ACA) is dissolved in a mixture of an organic solvent (e.g., dichloromethane) and water, and the pH is adjusted. The acylating agent is then added to the solution to perform the acylation reaction, yielding the **Cefpirome** free acid.
- Salt Formation: The resulting **Cefpirome** free acid is dissolved in a suitable organic solvent (e.g., acetone), and a solution of sulfuric acid in the same solvent is added to precipitate **Cefpirome** sulfate.
- Isolation and Purification: The precipitated **Cefpirome** sulfate is collected by filtration, washed with an organic solvent, and dried under vacuum to yield the final product.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

HPLC is a crucial technique for determining the purity of **Cefpirome** sulfate and for monitoring its stability under various stress conditions.





Caption: Experimental workflow for HPLC analysis of **Cefpirome** sulfate.



Typical HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) at a specific pH.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV spectrophotometry at approximately 270 nm.
- Temperature: Ambient or controlled (e.g., 25 °C).

Forced Degradation Studies: To assess the stability-indicating nature of the HPLC method, **Cefpirome** sulfate is subjected to stress conditions such as:

- Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.
- Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature.
- Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% H2O2).
- Thermal Degradation: Heating the solid drug at a high temperature.
- Photodegradation: Exposing the drug solution to UV light.

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method):

- A small amount of the dried, powdered Cefpirome sulfate is packed into a capillary tube sealed at one
 end.
- The capillary tube is placed in a melting point apparatus.
- The temperature is raised at a slow, controlled rate.
- The temperature range from the point at which the first drop of liquid appears to the point at which the
 entire sample has melted is recorded as the melting point.

Solubility Determination (Shake-Flask Method):







- An excess amount of Cefpirome sulfate is added to a known volume of the solvent (e.g., water, buffer
 of a specific pH) in a sealed flask.
- The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is filtered to remove the undissolved solid.
- The concentration of **Cefpirome** sulfate in the filtrate is determined by a suitable analytical method, such as HPLC or UV spectrophotometry.

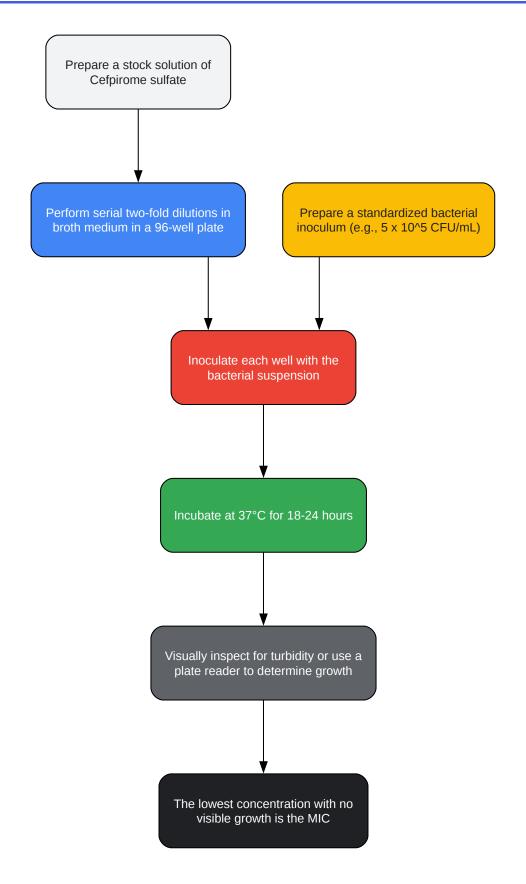
pKa Determination (Potentiometric Titration):

- A known concentration of Cefpirome sulfate is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
- The solution is titrated with a standardized solution of a strong acid or base.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa values are determined from the inflection points of the resulting titration curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.





Caption: Workflow for MIC determination by broth microdilution.



General Protocol:

- Preparation of **Cefpirome** Sulfate dilutions: A series of two-fold dilutions of **Cefpirome** sulfate are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared.
- Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
- Incubation: The plate is incubated at 37°C for 16-20 hours.
- Reading the MIC: The wells are examined for visible turbidity. The MIC is the lowest concentration of
 Cefpirome sulfate at which no growth is observed.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and essential experimental protocols for **Cefpirome** sulfate. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important fourth-generation cephalosporin. The structured data and visualized workflows aim to facilitate a deeper understanding and practical application of this knowledge in a laboratory and development setting.

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